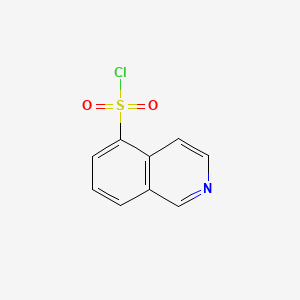

Isoquinoline-5-sulfonyl Chloride

概要

説明

Isoquinoline-5-sulfonyl chloride is an organic compound with the molecular formula C9H6ClNO2S and a molecular weight of 227.67 g/mol . It is a white to off-white solid that is sensitive to moisture and is typically stored under inert gas conditions at low temperatures . This compound is a significant intermediate in the synthesis of various pharmaceuticals, particularly those targeting the Rho kinase pathway .

準備方法

Synthetic Routes and Reaction Conditions: Isoquinoline-5-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of isoquinoline-5-sulfonic acid with thionyl chloride in the presence of N,N-dimethylformamide as a catalyst . The reaction is typically carried out at elevated temperatures (70-80°C) and then cooled to below 55°C before adding the isoquinoline-5-sulfonic acid . The mixture is then stirred, filtered, and dried to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of thionyl chloride and N,N-dimethylformamide remains prevalent, with additional steps to manage waste and by-products to minimize environmental impact .

化学反応の分析

Types of Reactions: Isoquinoline-5-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It reacts readily with nucleophiles such as amines to form sulfonamide derivatives .

Common Reagents and Conditions:

Amines: React with this compound to form sulfonamides.

Alcohols: Can react to form sulfonate esters.

Water: Hydrolyzes the compound to isoquinoline-5-sulfonic acid.

Major Products Formed:

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Isoquinoline-5-sulfonic Acid: Formed from hydrolysis.

科学的研究の応用

Medicinal Chemistry Applications

Isoquinoline-5-sulfonyl chloride serves as a crucial building block in the synthesis of several pharmaceutical agents. Notably, it is used in the preparation of Rho kinase inhibitors, such as fasudil, which are employed in treating conditions like cerebral vasospasm and hypertension. The compound enhances the activity of myosin light chain phosphatase, promoting vasodilation and improving microcirculation in cerebral tissues .

Synthesis of Rho Kinase Inhibitors

- Fasudil Hydrochloride : this compound is synthesized from 5-aminoisoquinoline through a diazotization reaction followed by sulfonyl chlorination. This method yields high purity and efficiency, making it suitable for industrial production .

| Compound | Target Disease | Mechanism of Action |

|---|---|---|

| Fasudil Hydrochloride | Cerebral vasospasm | Rho kinase inhibition, enhancing vasodilation |

Synthesis Techniques

The preparation of this compound typically involves several synthetic routes. A common method includes the following steps:

- Diazotization : 5-Aminoisoquinoline is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.

- Sulfonyl Chlorination : The diazonium solution is reacted with sulfur dioxide in acetic acid, yielding this compound .

This process is advantageous due to its simplicity and high yield (over 80%), which is ideal for large-scale production.

Development of TASIN Analogs

A significant application of this compound is in the synthesis of TASIN analogs, which have shown potent activity against colon cancer cell lines. These compounds were designed to target specific genetic mutations, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Synthesis of 4-Fluoroisoquinoline Derivatives

The compound also plays a role in synthesizing 4-fluoroisoquinoline-5-sulfonyl halides, which are important intermediates for various pharmaceuticals. The synthesis involves nitration followed by reduction and subsequent sulfonylation reactions, showcasing the compound's versatility in drug discovery .

Chemical Properties and Safety

This compound is characterized by its ability to act as an electrophile in various chemical reactions due to the presence of both sulfonyl and halogen functional groups. However, it poses safety hazards, including severe skin burns and eye damage; thus, appropriate safety measures must be employed during handling .

作用機序

The primary mechanism of action for compounds derived from isoquinoline-5-sulfonyl chloride involves the inhibition of Rho kinase. This inhibition leads to the relaxation of smooth muscle cells, dilation of blood vessels, and improved microcirculation in tissues . The molecular targets include the Rho-associated protein kinase (ROCK) pathway, which plays a crucial role in various cellular functions such as contraction, motility, and proliferation .

類似化合物との比較

Isoquinoline-5-sulfonic Acid: The hydrolyzed form of isoquinoline-5-sulfonyl chloride.

Quinoline-5-sulfonyl Chloride: A similar compound with a quinoline ring instead of an isoquinoline ring.

Sulfonyl Chlorides: A broader class of compounds with similar reactivity.

Uniqueness: this compound is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various bioactive molecules. Its ability to form stable sulfonamide and sulfonate ester derivatives makes it particularly valuable in medicinal chemistry .

生物活性

Isoquinoline-5-sulfonyl chloride is an organic compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 264.13 g/mol. The compound features a sulfonyl chloride group attached to the isoquinoline structure, which contributes to its reactivity and biological activity. The presence of the sulfonyl chloride group makes it a versatile precursor in the synthesis of bioactive molecules.

Synthesis Methods

Various methods have been developed for synthesizing this compound, including:

- Alkylation and Chlorosulfonylation : The compound can be synthesized from 5-bromoisoquinoline through a two-step process involving alkylation with thiourea followed by chlorosulfonylation using dilute hydrochloric acid and an oxidant .

- Diazotization Reaction : Another method involves diazotization of 5-aminoisoquinoline, followed by sulfonyl chlorination .

Biological Activity

This compound exhibits a range of biological activities, particularly as an inhibitor of Rho-associated protein kinase (ROCK). This kinase is implicated in various diseases, including cancer and cardiovascular disorders.

Antitumor Activity

Research indicates that derivatives of this compound possess anti-tumor properties . For example, studies have shown that these compounds can inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways associated with tumor growth .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects . Derivatives have demonstrated the ability to reduce inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoquinoline derivatives. For instance, one study screened a library of small molecules and identified isoquinoline sulfonamide derivatives with significant activity against Gram-negative bacteria such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MIC) as low as 6.25 µM .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in cell signaling:

- Inhibition of Rho-kinase : Compounds derived from this compound have been shown to effectively inhibit Rho-associated protein kinase (ROCK), which plays a crucial role in regulating cellular processes such as contraction, motility, and proliferation .

- Targeting Inosine Monophosphate Dehydrogenase (IMPDH) : Some derivatives have been found to inhibit IMPDH, an enzyme critical for purine nucleotide synthesis in Mycobacterium tuberculosis, thus exhibiting potential anti-tubercular activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

特性

IUPAC Name |

isoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIDHHUCCTYJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391888 | |

| Record name | Isoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84468-15-5 | |

| Record name | 5-Isoquinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84468-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Isoquinoline-5-sulfonyl Chloride in pharmaceutical research?

A1: this compound serves as a crucial intermediate in synthesizing Fasudil Hydrochloride [, , , ]. It reacts with Homopiperazine to form the final drug molecule.

Q2: Can you describe a common synthetic route for Fasudil Hydrochloride involving this compound?

A2: Multiple research papers [, , ] outline a consistent synthesis method:

Q3: The provided research mentions "high-purity" Fasudil Hydrochloride. What are the reported purity levels achieved using this compound in this synthesis?

A3: The research indicates that employing this compound in the synthesis allows for achieving Fasudil Hydrochloride with high purity, exceeding 99.9% with impurity content below 0.1% [, ].

Q4: Besides purity, what other advantages are there to using this specific synthesis route?

A4: The research highlights several advantages of this synthetic approach:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。